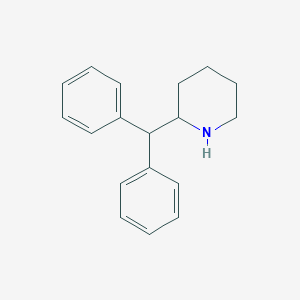

2-Diphenylmethylpiperidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzhydrylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17-19H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNXJXZVGHMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897502 | |

| Record name | 2-(Diphenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 150 °C at 0.01 mm Hg | |

| Record name | Desoxypipradrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthrhombic from petroleum | |

CAS No. |

519-74-4 | |

| Record name | (±)-Desoxypipradrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxypipradrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diphenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diphenylmethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXYPIPRADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49UNK1BV8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desoxypipradrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66 °C | |

| Record name | Desoxypipradrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of 2 Diphenylmethylpiperidine

Established Synthetic Pathways for 2-Diphenylmethylpiperidine Synthesis

The synthesis of this compound (2-DPMP) has been achieved through several established chemical routes. Two prominent methods involve the construction of the diphenylmethyl-substituted pyridine (B92270) precursor followed by reduction, or the direct hydrogenation of a pre-formed pyridine ring.

One of the earliest and most cited methods begins with the reaction between diphenylacetonitrile (B117805) and 2-bromopyridine (B144113). absin.cn In this process, diphenylacetonitrile is treated with a strong base, such as sodium amide in toluene, to form a carbanion. This nucleophile then displaces the bromide from 2-bromopyridine to form 2-(dicyanomethyl)pyridine. Subsequent chemical transformations would be required to reduce the nitrile and hydrogenate the pyridine ring to yield 2-DPMP. A more direct variant of this pathway involves heating diphenylacetonitrile with sodium amide in toluene, followed by the addition of 2-bromopyridine to yield 2-diphenylmethyl-pyridine, which is then isolated. absin.cn

A second well-established pathway involves the direct hydrogenation of 2-diphenylmethyl-pyridine. absin.cn This precursor can be catalytically hydrogenated to saturate the pyridine ring, thereby forming the piperidine (B6355638) structure. This reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. absin.cn A common catalyst for this transformation is platinum oxide, often used in a solvent like glacial acetic acid. researchgate.net The reaction proceeds under elevated temperature and pressure until the pyridine ring is fully reduced. absin.cnresearchgate.net The final product is then isolated as a base or converted to a salt, such as the hydrochloride salt, for improved stability and handling. absin.cnresearchgate.net The hydrochloride form of 2-DPMP is reported to have a melting point of approximately 286-287 °C. researchgate.net

Table 1: Comparison of Established Synthetic Pathways for this compound

| Feature | Method 1: Alkylation and Reduction | Method 2: Direct Hydrogenation |

|---|---|---|

| Starting Materials | Diphenylacetonitrile, 2-Bromopyridine | 2-Diphenylmethyl-pyridine |

| Key Reagents | Sodium amide, Toluene | Hydrogen (H₂), Platinum oxide (catalyst), Glacial acetic acid |

| Intermediate | 2-Diphenylmethyl-pyridine | Not applicable |

| Key Transformation | Nucleophilic substitution followed by hydrogenation | Catalytic hydrogenation of the pyridine ring |

| Reference | absin.cn | absin.cnresearchgate.net |

Development of Asymmetric Synthesis Approaches for Enantiomeric Purity

The development of asymmetric syntheses is critical in modern pharmacology and chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. For piperidine derivatives, achieving enantiomeric purity is a key focus of synthetic development. While specific, detailed protocols for the asymmetric synthesis of 2-DPMP are not extensively detailed in readily available literature, the principles for creating chiral piperidines are well-established and applicable. The enantiomers of 2-DPMP are known to be used as chiral catalysts or derivatizing agents in their own right, which presupposes the existence of methods to obtain them in enantiomerically pure forms. service.gov.uk

A primary strategy for achieving enantiomeric purity in piperidine rings is the asymmetric hydrogenation of a pyridinium (B92312) salt precursor. This approach involves using a chiral catalyst that facilitates the addition of hydrogen across the double bonds of the pyridine ring in a stereoselective manner. Iridium-based catalysts featuring chiral ligands have been successfully employed for the enantioselective hydrogenation of substituted pyridinium salts, yielding enantioenriched piperidines. This method provides a direct and efficient route to chiral piperidine-containing compounds.

Another approach involves the use of chiral auxiliaries. For instance, the synthesis of the structurally similar compound (S)-2-(diphenylmethyl)pyrrolidine has been reported, and such strategies could be adapted for the piperidine analog. This would involve reacting a prochiral precursor with a chiral auxiliary to create diastereomers, which can then be separated. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product.

Table 2: Principles of Asymmetric Hydrogenation for Chiral Piperidine Synthesis

| Principle | Description |

|---|---|

| Substrate | A prochiral pyridinium salt or a related unsaturated precursor. |

| Catalyst System | Typically a transition metal (e.g., Iridium, Rhodium) complexed with a chiral ligand. |

| Mechanism | The chiral catalyst creates a chiral environment, directing the hydrogenation to one face of the substrate, leading to an excess of one enantiomer. |

| Goal | To produce the piperidine product with high enantiomeric excess (e.e.). |

| Relevance | This is a leading strategy for the development of scalable, enantioselective syntheses of substituted piperidines like 2-DPMP. |

Strategies for the Derivatization and Analog Development of this compound

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships (SAR). For this compound, derivatization efforts have been undertaken to investigate how structural changes affect its properties.

A key point for derivatization is the nitrogen atom of the piperidine ring. This secondary amine is a reactive handle for introducing a wide range of substituents. Research has been conducted on the N-methylated analogs of diphenylmethylpiperidine isomers. researchgate.net The synthesis of N-methyl-2-diphenylmethylpiperidine involves the reaction of 2-DPMP with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions. The addition of the N-methyl group can significantly alter the compound's physicochemical properties, such as its polarity, basicity, and ability to cross biological membranes. These modifications are crucial for probing the steric and electronic requirements of biological targets. researchgate.net The investigation into these N-methylated derivatives, alongside the parent compounds, allows for a comparative analysis to establish a clearer SAR profile. researchgate.net

Table 3: Derivatization Example: N-Methylation of this compound

| Compound | Structure | Key Modification | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| This compound | Core structure with a secondary amine (-NH-) in the piperidine ring. | Parent Compound | Baseline for comparative studies. | researchgate.net |

| N-Methyl-2-diphenylmethylpiperidine | A methyl group is attached to the piperidine nitrogen (-NCH₃-). | N-alkylation | To study the effect of N-substitution on biological activity and establish structure-activity relationships. | researchgate.net |

Exploration of Novel Piperidine Derivative Synthesis Methodologies

Beyond the classical methods, the synthesis of the piperidine core has been a fertile ground for the development of novel and more efficient chemical methodologies. These modern strategies often focus on atom economy, operational simplicity, and the rapid generation of molecular complexity.

Multicomponent Reactions (MCRs) have emerged as a powerful tool. An efficient, one-pot synthesis of highly functionalized piperidines can be achieved through a catalytic multicomponent reaction involving a β-keto-ester, an aromatic aldehyde, and an aniline. Current time information in Bangalore, IN. This approach allows for the assembly of complex piperidine structures from simple starting materials in a single step, often with high yields and without the need for chromatographic purification. Current time information in Bangalore, IN.

Metal-Catalyzed Cyclizations represent another major area of innovation. Gold(I)-catalyzed intramolecular dearomatization/cyclization reactions have been developed for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes. evitachem.com This method proceeds through a complex radical cascade, demonstrating a sophisticated use of catalysis to construct the heterocyclic ring. evitachem.com

Radical Cyclizations offer alternative pathways. Methods involving a 1,6-hydrogen atom transfer have been developed to obtain piperidines via radical cyclization. evitachem.com These reactions can be initiated through various means, including electrolysis or catalysis with copper complexes, providing access to piperidines through C-H activation pathways. evitachem.com These novel methods are expanding the toolkit available to chemists for creating diverse piperidine derivatives that could be applied to the synthesis of complex targets, including novel analogs of 2-DPMP.

Table 4: Overview of Novel Methodologies for Piperidine Synthesis

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product containing the core piperidine structure. | High atom economy, operational simplicity, rapid assembly of complex molecules. | Current time information in Bangalore, IN. |

| Gold(I)-Catalyzed Cyclization | Intramolecular reaction of 1,6-enynes to form polysubstituted piperidines via a dearomatization/cyclization cascade. | Access to complex alkylidene piperidines, involves a radical cascade. | evitachem.com |

| Radical C–H Amination/Cyclization | Formation of the piperidine ring via intramolecular C-H activation and amination, often catalyzed by metals like copper. | Utilizes C-H bonds as functional handles, enabling novel disconnections. | evitachem.com |

Stereochemical Investigations and Enantiomeric Purity of 2 Diphenylmethylpiperidine

Enantiomer-Specific Pharmacological Profiles of 2-Diphenylmethylpiperidine

The pharmacological actions of this compound are primarily attributed to its function as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org However, the potency and effects of its enantiomers differ. Research indicates that the psychoactive effects of the related compound, pipradrol, are primarily due to the R-enantiomer, which is twice as active as the racemic mixture. researchgate.net

Studies on 2-DPMP have shown it to be a potent dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) inhibitor. researchgate.net In vitro assays using human embryonic kidney (HEK 293) cells expressing these transporters revealed that racemic 2-DPMP has high affinity for both DAT and NET. researchgate.netnih.govresearchgate.net Specifically, the half-maximal inhibitory concentrations (IC50) were determined to be approximately 0.07 µM for DAT and 0.14 µM for NET, while its affinity for the serotonin (B10506) transporter (SERT) was significantly lower (IC50 > 10 µM). researchgate.netresearchgate.net This highlights the selectivity of 2-DPMP for catecholamine transporters.

While detailed pharmacological profiles for the individual enantiomers of 2-DPMP are not as extensively documented in publicly available literature as for its parent compound pipradrol, research on related compounds provides insight. For instance, in studies of methylphenidate, another piperidine (B6355638) derivative, the (1R:2R)-enantiomer is twice as potent as its (1R:2S)-enantiomer in inhibiting catecholamine uptake. nih.gov In contrast, the enantiomers of desoxypipradrol, S-(+)-deoxypipradrol and its R-(-)-enantiomer, were found to be approximately equipotent as inhibitors of dopamine and norepinephrine uptake into synaptic vesicles. nih.gov

Further research has demonstrated that 2-DPMP can stimulate evoked dopamine efflux in the nucleus accumbens more effectively than cocaine. researchgate.netnih.gov It acts as a pure dopamine transporter inhibitor without promoting dopamine release on its own. researchgate.net

| Compound | Target | Action | IC50 (µM) |

|---|---|---|---|

| Racemic 2-DPMP | DAT | Inhibition | 0.07 |

| Racemic 2-DPMP | NET | Inhibition | 0.14 |

| Racemic 2-DPMP | SERT | Inhibition | >10 |

Chiral Synthesis and Resolution Techniques for this compound Isomers

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reaction of diphenylacetonitrile (B117805) with 2-bromopyridine (B144113) in the presence of sodium amide and toluene. evitachem.com An alternative pathway utilizes the reduction of 2-diphenylmethylpyridine with platinum oxide as a catalyst in glacial acetic acid. evitachem.com

The preparation of enantiomerically pure forms of this compound requires either chiral synthesis, where a specific enantiomer is synthesized from a chiral starting material, or the resolution of a racemic mixture. The synthesis of chiral non-racemic analogues has been explored for related piperidine compounds. nih.gov For instance, the synthesis of chiral dexoxadrol (B1663360) analogues has been accomplished using an imino-Diels-Alder reaction with an enantiomerically pure imine derived from D-mannitol. nih.gov

For compounds like 2-diphenylmethylpyrrolidine, a related substance with a five-membered ring, the pharmacologically active stereoisomers are conveniently synthesized from (S)-proline. researchgate.net These chiral compounds are also utilized as reagents in organic synthesis. service.gov.uk

The production of single enantiomers is of growing importance in the pharmaceutical industry to develop drugs with improved efficacy and reduced side effects. core.ac.uk Biocatalytic processes, which use enzymes, are often highly enantioselective and can be employed for the synthesis of chiral pharmaceutical intermediates. core.ac.uk

Stereoselective Interactions of this compound with Biological Targets

The differing pharmacological profiles of the enantiomers of this compound arise from their stereoselective interactions with biological targets, primarily the dopamine and norepinephrine transporters. The three-dimensional structure of the enantiomers determines how they fit into the binding sites of these proteins.

Molecular modeling studies have been used to investigate the interactions of 2-DPMP with the dopamine transporter. frontiersin.orgbrunel.ac.uk These studies suggest that 2-DPMP binding leads to conformational changes in the transporter, favoring an outward-facing conformation, which is consistent with its action as a reuptake inhibitor. frontiersin.orgbrunel.ac.uk This mechanism is similar to that of cocaine, which also locks the transporter in an outward-facing state. frontiersin.org

The precise orientation of the diphenylmethyl group and the piperidine ring is crucial for high-affinity binding. In related chiral compounds, it has been shown that the configuration at the 2-position of the piperidine ring is critical for affinity to receptors like the NMDA receptor. nih.gov For these analogues, an (S)-configuration at the 2-position of the piperidine ring was found to be essential for high affinity. nih.gov

Although detailed studies on the stereoselective interactions of the individual enantiomers of 2-DPMP with the dopamine and norepinephrine transporters are not widely published, the principles of stereochemistry dictate that one enantiomer will have a higher affinity and/or a different binding mode compared to the other, leading to the observed differences in their pharmacological activity.

Molecular Pharmacology and Neurotransmitter Systems Interacting with 2 Diphenylmethylpiperidine

Mechanisms of Action at Monoamine Transporters

2-DPMP's principal mechanism of action involves blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) by binding to their respective transporters. caymanchem.comsmw.ch This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. evitachem.comportlandpress.com

2-DPMP is a potent and pure dopamine transporter (DAT) inhibitor. portlandpress.comnih.gov Its interaction with DAT is the primary driver of its stimulant properties. nih.gov

2-Diphenylmethylpiperidine binds to the dopamine transporter, effectively blocking the reabsorption of dopamine from the synaptic cleft into the presynaptic neuron. evitachem.com This inhibition of reuptake increases the availability and duration of dopamine in the synapse, leading to potentiated dopaminergic neurotransmission. evitachem.comportlandpress.com Studies have confirmed that 2-DPMP is a pure DAT inhibitor and does not induce dopamine release, distinguishing its mechanism from that of amphetamine-like stimulants. nih.govresearchgate.net In vivo microdialysis studies in rats have demonstrated that 2-DPMP administration leads to a significant, dose-dependent increase in extracellular dopamine levels in key brain regions such as the nucleus accumbens and dorsal striatum. portlandpress.comnih.gov

Molecular dynamics simulations have provided insight into the specific conformational changes in the dopamine transporter upon binding of 2-DPMP. nih.gov The binding of 2-DPMP, much like cocaine, locks the DAT in an outward-facing conformation. portlandpress.comnih.govresearchgate.net This conformational state prevents the transporter from undergoing the structural changes necessary to carry dopamine from the synapse into the cell. portlandpress.comresearchgate.net This mechanism contrasts with that of substrates like amphetamine, which promote an inward-facing conformation to facilitate neurotransmitter release. portlandpress.comnih.gov The stabilization of the outward-facing conformation is a hallmark of DAT inhibitors and is a direct result of how 2-DPMP occupies the primary binding site (S1) within the transporter. portlandpress.comfrontiersin.org

Research demonstrates that 2-DPMP is a highly potent DAT ligand, with effects that are more pronounced than those of cocaine under similar conditions. nih.govfrontiersin.org In vitro studies using fast-scan cyclic voltammetry have shown that 2-DPMP stimulates evoked dopamine efflux in nucleus accumbens brain slices to a greater extent than cocaine. nih.govfrontiersin.org Furthermore, 2-DPMP displaces the selective DAT radioligand [¹²⁵I]RTI-121 more potently than cocaine. portlandpress.comnih.gov Quantitative autoradiography has determined the half-maximal inhibitory concentration (IC₅₀) for 2-DPMP in displacing this radioligand to be 0.565 µM in the nucleus accumbens shell and 0.621 µM in the dorsal striatum. nih.govresearchgate.netfrontiersin.org In assays using human embryonic kidney (HEK 293) cells expressing human DAT, 2-DPMP exhibited an even lower IC₅₀ value of 0.07 µM. nih.govfrontiersin.org

Table 1: Comparative DAT Inhibition Potency

| Compound | Assay Type | Brain Region/Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 2-DPMP | Radioligand Binding ([¹²⁵I]RTI-121) | Rat Nucleus Accumbens Shell | 0.565 |

| 2-DPMP | Radioligand Binding ([¹²⁵I]RTI-121) | Rat Dorsal Striatum | 0.621 |

| 2-DPMP | Uptake Inhibition | hDAT-HEK 293 Cells | 0.07 |

| Cocaine | Uptake Inhibition | hDAT-HEK 293 Cells | 0.26 |

| Amphetamine | Uptake Inhibition | hDAT-HEK 293 Cells | 0.28 |

In stark contrast to its potent effects on DAT and NET, this compound exhibits very low activity at the serotonin (B10506) transporter (SERT). nih.govsmw.ch Research has shown that 2-DPMP has an IC₅₀ value of greater than 10 µM at human SERT expressed in HEK 293 cells. nih.govfrontiersin.org This indicates a negligible inhibitory effect on serotonin reuptake at concentrations where it potently blocks dopamine and norepinephrine transporters. nih.govfrontiersin.org This selectivity for catecholamine transporters over the serotonin transporter results in a very high DAT/SERT inhibition ratio, a pharmacological characteristic it shares with other potent stimulants like methylphenidate. nih.govsmw.ch

Table 2: Monoamine Transporter Inhibition Profile of 2-DPMP

| Transporter | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Dopamine Transporter (DAT) | hDAT-HEK 293 | 0.07 |

| Norepinephrine Transporter (NET) | hNET-HEK 293 | 0.14 |

| Serotonin Transporter (SERT) | hSERT-HEK 293 | >10 |

Determination of Half Maximal Inhibitory Concentration (IC₅₀) Values for Monoamine Transporters

The potency of this compound at the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—has been quantified through in vitro inhibition assays. Studies using human embryonic kidney 293 (HEK 293) cells that express these human transporters have determined the half maximal inhibitory concentration (IC₅₀) values. The results indicate that 2-DPMP is a potent inhibitor of both DAT and NET, with significantly lower affinity for SERT. frontiersin.orgfrontiersin.orgresearchgate.net

Specifically, the IC₅₀ values were found to be 0.07 µM for DAT and 0.14 µM for NET. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net In contrast, its effect on SERT was negligible, with an IC₅₀ value greater than 10 µM. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This demonstrates a high selectivity for catecholamine transporters over the serotonin transporter. nih.gov

Further research using quantitative autoradiography with the selective DAT-radioligand [¹²⁵I]RTI-121 in rat brain tissue provided additional insight into its potency at the dopamine transporter in specific brain regions. In these studies, 2-DPMP demonstrated a potent, concentration-dependent displacement of the radioligand in both the nucleus accumbens (NAc) shell and the caudate-putamen (CPu), also known as the dorsal striatum. nih.govbrunel.ac.ukfrontiersin.orgfrontiersin.orgsciprofiles.com

IC₅₀ Values of this compound for Monoamine Transporters

This table summarizes the half maximal inhibitory concentration (IC₅₀) values of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) from in vitro uptake inhibition assays, and for DAT from radioligand displacement assays in specific rat brain regions.

| Assay Type | Transporter/Brain Region | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Uptake Inhibition (HEK 293 cells) | Dopamine Transporter (DAT) | 0.07 | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| Uptake Inhibition (HEK 293 cells) | Norepinephrine Transporter (NET) | 0.14 | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| Uptake Inhibition (HEK 293 cells) | Serotonin Transporter (SERT) | >10 | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| Radioligand ([¹²⁵I]RTI-121) Displacement | Nucleus Accumbens Shell (DAT) | 0.565 | nih.govbrunel.ac.ukfrontiersin.orgfrontiersin.orgsciprofiles.com |

| Radioligand ([¹²⁵I]RTI-121) Displacement | Dorsal Striatum (CPu) (DAT) | 0.621 | nih.govbrunel.ac.ukfrontiersin.orgfrontiersin.orgsciprofiles.com |

Neurochemical Modulation in Specific Brain Regions

The interaction of 2-DPMP with monoamine transporters leads to significant alterations in neurochemical signaling within key brain circuits associated with reward and motor control.

Effects of this compound on Extracellular Dopamine Levels in the Nucleus Accumbens and Striatum

In vivo microdialysis studies in freely moving rats have demonstrated that 2-DPMP administration potently increases extracellular dopamine levels in the nucleus accumbens and the striatum (caudate-putamen). nih.govbrunel.ac.ukfrontiersin.orgfrontiersin.orgportlandpress.comresearchgate.netnih.gov The intravenous administration of 2-DPMP resulted in a dose-dependent elevation of dopamine in both the nucleus accumbens shell and the caudate-putamen, with a rapid onset of action. nih.govfrontiersin.orgresearchgate.net This effect is consistent with its profile as a potent stimulant that directly engages the brain's reward pathways. nih.govfrontiersin.orgportlandpress.com The profile of dopamine increase and subsequent decline resembles that observed with cocaine. nih.govfrontiersin.org

Effect of Intravenous this compound on Extracellular Dopamine Levels

This table shows the dose-dependent increase in extracellular dopamine (DA) as a percentage of basal levels in the nucleus accumbens (NAc) shell and caudate-putamen (CPu) of rats following intravenous injection of 2-DPMP.

| Dose (mg/kg) | Brain Region | Peak Dopamine Increase (% of Basal) | Reference |

|---|---|---|---|

| 0.1 | NAc Shell & CPu | Significant increase observed | nih.govresearchgate.net |

| 0.3 | NAc Shell & CPu | Significant, dose-dependent increase | nih.govresearchgate.net |

| 1.0 | NAc Shell & CPu | Maximum increase observed, approx. 350-400% | nih.govresearchgate.net |

Influence of this compound on Evoked Dopamine Efflux

Research utilizing fast-scan cyclic voltammetry (FSCV) in rat nucleus accumbens brain slices has provided a more detailed understanding of how 2-DPMP affects dopamine release and reuptake dynamics. frontiersin.orgresearchgate.net This technique allows for real-time measurement of electrically evoked dopamine efflux. wikipedia.orgdigitimer.complos.org

Studies have shown that 2-DPMP is more potent than cocaine at enhancing evoked dopamine levels. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net In one study, 2-DPMP produced a sevenfold increase in peak dopamine concentrations, whereas cocaine at similar concentrations caused a threefold increase. researchgate.net Furthermore, 2-DPMP significantly slowed the re-uptake of dopamine, increasing the dopamine re-uptake half-life by approximately 15-fold, compared to a fivefold increase with cocaine. researchgate.net It is important to note that 2-DPMP acts as a pure dopamine transporter inhibitor, blocking reuptake without inducing reverse transport or release of dopamine from the neuron. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org This mechanism involves arresting the dopamine transporter in an outward-facing conformation, preventing the transport of dopamine back into the presynaptic terminal. portlandpress.comnih.gov

Broader Neurotransmitter System Interactions of this compound

The primary pharmacological activity of this compound is as a potent and selective reuptake inhibitor of the catecholamines, dopamine and norepinephrine. wikipedia.orgnih.goviiab.me Its high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), combined with its very low affinity for the serotonin transporter (SERT), defines its profile as a norepinephrine-dopamine reuptake inhibitor (NDRI). frontiersin.orgfrontiersin.orgsmw.ch

Advanced Preclinical Pharmacological Characterization of 2 Diphenylmethylpiperidine

In Vitro Pharmacological Assay Methodologies

Utilization of Human Embryonic Kidney (HEK 293) Cell Assays Expressing Monoamine Transporters

The in vitro pharmacological profile of 2-diphenylmethylpiperidine (2-DPMP) has been extensively characterized using human embryonic kidney (HEK 293) cells. These cells are genetically modified to express human monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govacs.org This methodology allows for the precise determination of a compound's potency and selectivity for each of these transporters.

In studies utilizing this system, 2-DPMP has demonstrated a high affinity for the dopamine transporter. frontiersin.orgresearchgate.net Specifically, in HEK 293 cells expressing DAT, NET, and SERT, 2-DPMP was found to be most potent at inhibiting dopamine uptake. frontiersin.orgresearchgate.netnih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of a biological process, were determined for each transporter. These assays revealed that 2-DPMP has a significantly lower IC₅₀ value for DAT compared to NET and SERT, indicating its high potency at the dopamine transporter. frontiersin.orgresearchgate.netnih.gov For instance, one study reported IC₅₀ values of 0.07 µM for DAT, 0.14 µM for NET, and greater than 10 µM for SERT. frontiersin.orgresearchgate.netnih.gov This highlights a pharmacological profile of a potent and selective dopamine reuptake inhibitor. smw.ch

The use of HEK 293 cell lines provides a controlled environment to investigate the direct interactions of compounds like 2-DPMP with specific human transporters, free from the confounding variables present in more complex biological systems. nih.gov These assays are crucial for the initial characterization of the monoamine transporter inhibition profile of novel psychoactive substances. researchgate.net

Table 1: Inhibitory Potency (IC₅₀) of this compound at Human Monoamine Transporters in HEK 293 Cells

| Transporter | IC₅₀ (µM) |

|---|---|

| Dopamine Transporter (DAT) | 0.07 frontiersin.orgresearchgate.netnih.gov |

| Norepinephrine Transporter (NET) | 0.14 frontiersin.orgresearchgate.netnih.gov |

| Serotonin Transporter (SERT) | >10 frontiersin.orgresearchgate.netnih.gov |

Radioligand Binding Studies, including [¹²⁵I]RTI-121 Displacement Assays

Radioligand binding studies are a fundamental technique used to determine the affinity of a compound for a specific receptor or transporter. In the case of this compound, these studies have been instrumental in quantifying its interaction with the dopamine transporter. A commonly used radioligand for DAT is [¹²⁵I]RTI-121, a cocaine analog that binds with high affinity and selectivity to the dopamine transporter. nih.govnih.govfrontiersin.org

In these assays, brain tissue sections, typically from the nucleus accumbens and caudate-putamen, are incubated with [¹²⁵I]RTI-121 in the presence of varying concentrations of 2-DPMP. nih.govfrontiersin.org The ability of 2-DPMP to displace the radioligand from the dopamine transporter is then measured. A potent competition between 2-DPMP and [¹²⁵I]RTI-121 for binding to DAT has been consistently observed. nih.govfrontiersin.org

Studies have shown that 2-DPMP causes a concentration-dependent reduction in the [¹²⁵I]RTI-121 signal, indicating its potent binding to the dopamine transporter. nih.govfrontiersin.org The IC₅₀ values for the displacement of [¹²⁵I]RTI-121 by 2-DPMP have been determined in different brain regions. For example, IC₅₀ values of 5.65 x 10⁻⁷ M for the nucleus accumbens shell and 6.21 x 10⁻⁷ M for the dorsal striatum have been reported. nih.govfrontiersin.org These findings confirm that 2-DPMP is a highly potent DAT ligand, with some studies suggesting it is more potent than cocaine in displacing [¹²⁵I]RTI-121. nih.govfrontiersin.org

Table 2: IC₅₀ Values of this compound for the Displacement of [¹²⁵I]RTI-121 in Rat Brain Regions

| Brain Region | IC₅₀ (M) |

|---|---|

| Nucleus Accumbens Shell | 5.65 x 10⁻⁷ nih.govfrontiersin.org |

| Dorsal Striatum (Caudate-Putamen) | 6.21 x 10⁻⁷ nih.govfrontiersin.org |

Fast Scan Cyclic Voltammetry for Measurement of Neurotransmitter Efflux

Fast scan cyclic voltammetry (FSCV) is an electrochemical technique that allows for the real-time measurement of neurotransmitter release and reuptake in brain tissue. nih.gov This method offers high temporal and spatial resolution, making it ideal for studying the effects of psychoactive compounds on neurotransmitter dynamics. springernature.comnih.gov

In the context of this compound, FSCV has been employed to investigate its effects on dopamine efflux in brain slices, particularly from the nucleus accumbens. researchgate.net These studies have demonstrated that 2-DPMP is a pure dopamine transporter inhibitor and does not induce dopamine release on its own. nih.govresearchgate.net Instead, it potently enhances electrically evoked dopamine efflux. researchgate.net

When compared to cocaine, 2-DPMP has been shown to be more effective and potent in both stimulating the release of dopamine and inhibiting its reuptake. researchgate.netservice.gov.uk For instance, one study reported that 2-DPMP caused a sevenfold increase in peak dopamine levels, whereas cocaine produced a threefold increase. researchgate.netresearchgate.net Furthermore, 2-DPMP increased the dopamine re-uptake half-life fifteen-fold, compared to a five-fold increase by cocaine. researchgate.netresearchgate.net These findings from FSCV studies provide strong evidence for the potent dopamine reuptake inhibiting properties of 2-DPMP and suggest that it is more potent than cocaine at dopamine terminals. researchgate.netservice.gov.uk

In Vivo Neuropharmacological Studies

Application of Microdialysis in Freely Moving Animal Models

In vivo microdialysis is a powerful technique used to measure extracellular neurotransmitter levels in the brains of freely moving animals. portlandpress.com This methodology allows for the direct assessment of a drug's effect on neurotransmission in a behaving animal, providing a crucial link between in vitro findings and behavioral outcomes. researchgate.net

Microdialysis studies in rats have been conducted to evaluate the effects of this compound on extracellular dopamine levels in key brain regions associated with reward and addiction, such as the nucleus accumbens and the caudate-putamen. nih.govresearchgate.net The intravenous administration of 2-DPMP has been shown to elicit a dose-dependent increase in extracellular dopamine in both of these brain areas. frontiersin.orgnih.govresearchgate.net This effect is consistent with its in vitro profile as a potent dopamine reuptake inhibitor. nih.govnih.gov

The time course of the dopamine increase following 2-DPMP administration is characterized by a rapid onset of action within the first hour after treatment. nih.gov The profile of the rise and fall of extracellular dopamine in response to 2-DPMP has been noted to be more similar to that of cocaine than amphetamine, with a distinct descending phase. frontiersin.org These in vivo microdialysis findings confirm that 2-DPMP directly increases dopamine levels in the brain's reward pathways, which is believed to be the neurochemical basis for its stimulant effects. nih.govfrontiersin.org

Assessment of Behavioral Pharmacology Related to Stimulant Effects

The behavioral pharmacology of this compound has been investigated to understand its stimulant properties. These studies often involve assessing changes in locomotor activity and drug discrimination paradigms in animal models. nih.govnih.gov

Research has indicated that 2-DPMP exhibits a stimulant profile characteristic of a potent dopamine reuptake inhibitor. smw.ch Its high potency at the dopamine transporter and low activity at the serotonin transporter, resulting in a high DAT/SERT inhibition ratio, is a pharmacological feature associated with pronounced stimulant effects and a higher potential for addiction. smw.ch

While specific, detailed behavioral studies on 2-DPMP are not as extensively documented in the provided search results as its neurochemical characterization, the existing data strongly suggest a cocaine-like stimulant profile. nih.gov The significant increases in locomotor activity and the establishment of drug discrimination, where animals learn to distinguish the effects of 2-DPMP from saline, would be expected outcomes based on its potent dopaminergic activity. nih.gov The long-lasting neuropsychiatric effects observed in human case reports, such as agitation and paranoia, are also consistent with a powerful central nervous system stimulant. wikipedia.orgnih.gov

Comparative Pharmacological Profiling with Structurally and Functionally Related Compounds

The pharmacological profile of this compound (2-DPMP), also known as desoxypipradrol, is best understood through comparison with compounds that share structural similarities or functional mechanisms. As a norepinephrine-dopamine reuptake inhibitor (NDRI), its primary analogues for comparison include its structural parent, pipradrol, the related pyrrolidine (B122466) analogue diphenylprolinol (D2PM), and the widely recognized piperidine-based stimulant, methylphenidate. Functionally, its mechanism as a potent dopamine transporter (DAT) inhibitor invites comparison with cocaine.

This compound and its related pipradrol derivatives are characterized as potent and selective catecholamine transporter blockers. A key distinction in their mechanism is that they act as reuptake inhibitors without promoting the release of neurotransmitters (efflux), a property that differentiates them from other classes of stimulants like amphetamines. In vitro studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters have elucidated the specific affinities of these compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Research shows that the pipradrol derivatives, including 2-DPMP and D2PM, are potent catecholamine transporter blockers. 2-DPMP, in particular, demonstrates high potency at the dopamine transporter. In comparative in vitro assays, the IC50 value for 2-DPMP at DAT was 0.07 µM, which was more potent than its action at the norepinephrine transporter (NET) (IC50 = 0.14 µM). Both 2-DPMP and D2PM exhibit a lack of significant serotonergic activity, with IC50 values for the serotonin transporter (SERT) being greater than 10 µM. This profile highlights a strong selectivity for catecholamine systems over the serotonin system.

In direct comparison with cocaine, animal studies have shown that 2-DPMP not only decreases dopamine re-uptake but also increases the release of dopamine in a manner comparable to cocaine. Further in vivo microdialysis studies in rats confirmed that 2-DPMP leads to a dose-dependent increase in extracellular dopamine levels in the brain's reward pathway. Notably, 2-DPMP was found to be more potent than cocaine in its ability to increase electrically evoked dopamine efflux in the nucleus accumbens. Molecular modeling studies suggest that 2-DPMP, much like cocaine, stabilizes the dopamine transporter in an outward-facing conformation, which is characteristic of reuptake inhibitors, as opposed to the inward-facing conformation promoted by releasing agents like amphetamine.

The structural parent, pipradrol, also functions as a norepinephrine-dopamine reuptake inhibitor.

Computational Chemistry and Structure Activity Relationship Studies of 2 Diphenylmethylpiperidine

Molecular Dynamics Simulations for Transporter Interaction Elucidation

Molecular dynamics (MD) simulations have provided critical insights into the interaction of 2-diphenylmethylpiperidine with the dopamine (B1211576) transporter (DAT). nih.govnih.gov These computational techniques model the movement of atoms and molecules over time, allowing researchers to observe the dynamic process of ligand-protein binding at an atomistic level.

Studies combining in vitro, in vivo, and in silico methods have demonstrated that this compound is a potent and pure DAT inhibitor. nih.govfrontiersin.org MD simulations reveal that, upon binding, this compound induces conformational changes in the DAT that are distinct from those caused by substrates like amphetamine but similar to other inhibitors like cocaine. nih.govportlandpress.com Specifically, amphetamine and other substrates tend to promote an "inward-facing" conformation of the transporter, which is part of the transport cycle. In contrast, this compound, much like cocaine, stabilizes the DAT in an "outward-facing" conformation, effectively blocking the reuptake of dopamine from the synaptic cleft. nih.govportlandpress.com This inhibition of dopamine transport leads to an increase in extracellular dopamine levels. nih.gov

Table 1: In Vitro Binding Affinity of this compound at the Dopamine Transporter

| Brain Region | IC₅₀ Value (M) | Radioligand |

|---|---|---|

| Nucleus Accumbens shell | 5.65 x 10⁻⁷ | [¹²⁵I]RTI-121 |

| Dorsal Striatum | 6.21 x 10⁻⁷ | [¹²⁵I]RTI-121 |

Data from Loi et al. (2020). The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the binding of the selective DAT-radioligand.

In Silico Modeling Approaches for Central Mechanism of Action Elucidation

In silico modeling, encompassing techniques like molecular docking and homology modeling, has been pivotal in understanding the central mechanism of action of this compound. frontiersin.org Given the absence of a crystal structure for the human DAT (hDAT), homology models have been constructed based on the structures of related transporters, such as the Drosophila dopamine transporter (dDAT) and the bacterial leucine (B10760876) transporter (LeuT). nih.govportlandpress.com

These models have been successfully used to perform docking studies that predict the binding pose of this compound within the DAT. nih.gov The results consistently show that it occupies the central substrate-binding site (S1), the same site that binds dopamine and other stimulants like cocaine. portlandpress.com The interaction within this site is what leads to the inhibition of dopamine reuptake, which is the primary mechanism for its stimulant effects. nih.gov

The combination of molecular modeling with experimental procedures provides a comprehensive characterization of the drug's action at its molecular target. nih.govbrunel.ac.uk This multi-faceted approach helps to explain the potent stimulant profile of this compound at a molecular and atomistic level. nih.gov The in silico findings that point to a cocaine-like mechanism, where the transporter is locked in an outward-facing conformation, are supported by in vitro voltammetry studies. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. portlandpress.com This approach is valuable for predicting the activity of untested compounds and for guiding the design of new analogs with improved properties. tiu.edu.iq For dopamine transporter inhibitors, QSAR models are developed to understand how different structural features influence binding affinity and inhibitory potency. nih.govebi.ac.uk

While the literature mentions the use of QSAR for differentiating stimulants, specific QSAR models with detailed statistical parameters for a series of this compound analogs are not extensively detailed in publicly available research. portlandpress.com However, the principles of QSAR are highly relevant. Such models are typically built using a training set of molecules with known activities and are validated using a separate test set. d-nb.info

The process involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.netnih.gov These descriptors are then used to build a mathematical model that relates them to the biological activity.

Table 2: Typical Components of a QSAR Model for Transporter Inhibitors

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables (Descriptors) | Numerical values that describe the chemical structure. | Molecular Weight, LogP (lipophilicity), Polar Surface Area, Dipole Moment, Topological Indices |

| Statistical Method | The algorithm used to create the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM) |

| Validation Parameters | Statistics used to assess the model's robustness and predictive power. | R² (coefficient of determination), Q² (cross-validated R²), RMSE (root mean square error) |

This table represents the general components of a QSAR model and not a specific model for this compound.

Identification of Key Structural Features Governing Receptor Binding and Efficacy

The structure-activity relationship (SAR) of this compound and its analogs reveals several key structural features that are essential for its interaction with the dopamine transporter and its resulting efficacy. The core structure consists of a piperidine (B6355638) ring and a diphenylmethyl (benzhydryl) group.

The diphenylmethyl group is a critical feature, with its two phenyl rings contributing to the compound's high lipophilicity. evitachem.com This property is believed to be important for its ability to cross the blood-brain barrier and to interact with the hydrophobic regions of the DAT binding site. The piperidine ring provides a basic nitrogen atom which is typically protonated at physiological pH, allowing for potential ionic interactions within the transporter.

The position of the diphenylmethyl group on the piperidine ring is crucial for activity. The attachment at the 2-position is a key determinant of its specific pharmacological profile as a DAT inhibitor. service.gov.uk

Modifications to this basic scaffold have been explored to understand their impact on activity:

Substitutions on the phenyl rings: The addition of halogen, alkyl, or alkoxy groups to one or both of the phenyl rings can produce compounds that retain stimulant effects. service.gov.uk

Modifications of the piperidine ring: Replacing the piperidine ring with other cyclic amines, such as a pyrrolidine (B122466) or azepane ring, has been investigated. service.gov.uk

N-alkylation: The addition of various groups to the piperidine nitrogen can also modulate activity. service.gov.uk

These SAR studies, often complemented by molecular modeling, help to map the binding pocket of the DAT and guide the design of new ligands with specific desired properties.

Analysis of Positional Isomers and Structurally Related Analogs of this compound

The biological activity of diphenylmethylpiperidine is highly dependent on the position of the diphenylmethyl group on the piperidine ring. Studies comparing the positional isomers of this compound have revealed significant differences in their effects.

For instance, a notable difference is observed between the 2- and 4-isomers. While this compound is known for its potent central nervous system stimulant effects, 4-diphenylmethylpiperidine has been shown to produce hyperglycemia in animal studies, an effect not observed with the 2-isomer. evitachem.com The 3-isomer and its N-methylated analog also did not show the same effects on pancreatic islet cells as the 4-isomer.

Furthermore, analogs where the piperidine ring is replaced by a pyridine (B92270) ring have also been investigated. In these cases, the 2-, 3-, and 4-isomers were all reported to be active. service.gov.uk This suggests that the nature of the heterocyclic ring system significantly influences the pharmacological profile of the compound.

Table 3: Comparison of Activity of this compound Isomers and Analogs

| Compound | Ring System | Substituent Position | Reported Activity/Effect |

|---|---|---|---|

| This compound | Piperidine | 2 | Potent DAT inhibitor, CNS stimulant |

| 3-Diphenylmethylpiperidine | Piperidine | 3 | No reported effect on pancreatic beta-cell morphology or insulin (B600854) content |

| 4-Diphenylmethylpiperidine | Piperidine | 4 | Produces hyperglycemia and affects pancreatic islet cells |

| N-methylated 2-DPMP analog | Piperidine | 2 | No reported effect on pancreatic beta-cell morphology or insulin content |

| N-methylated 3-DPMP analog | Piperidine | 3 | No reported effect on pancreatic beta-cell morphology or insulin content |

| N-methylated 4-DPMP analog | Piperidine | 4 | Produces hyperglycemia and affects pancreatic islet cells |

| Pyridine Analog | Pyridine | 2, 3, and 4 | All isomers reported to be active |

Data compiled from Hintze et al. (1977) and ACMD (2011).

Pharmacokinetic Research and Disposition Studies of 2 Diphenylmethylpiperidine

In Vivo Absorption and Distribution Profiles

The pharmacokinetic profile of 2-diphenylmethylpiperidine (2-DPMP) is significantly influenced by its physicochemical properties, particularly its high lipophilicity. wikipedia.orgfrontiersin.org This characteristic, stemming from the diphenylmethyl group and the lack of polar functional groups, facilitates its absorption and distribution within biological systems. frontiersin.orgevitachem.com Structurally, the piperidine (B6355638) ring enhances its binding affinity to transporters, while the diphenylmethyl group increases its ability to cross lipid membranes. evitachem.com

Preclinical research in rodent models provides specific insights into the distribution of 2-DPMP within the central nervous system. Following intravenous administration in freely moving rats, 2-DPMP demonstrates a dose-dependent ability to cross the blood-brain barrier and exert its effects in key brain regions. frontiersin.orgresearchgate.net Studies using in vivo microdialysis have measured significant, dose-dependent increases in extracellular dopamine (B1211576) levels in both the nucleus accumbens (NAc) shell and the caudate-putamen (CPu). frontiersin.orgresearchgate.net This indicates that the compound is not only absorbed into the systemic circulation but is also effectively distributed to brain structures that are dense with dopamine transporters (DAT), its primary molecular target. frontiersin.orgfrontiersin.org

The compound potently displaces selective DAT-radioligands in both the accumbens and striatum, further confirming its distribution to and action within these specific brain areas. frontiersin.orgresearchgate.net The distribution pattern is consistent with its mechanism as a dopamine reuptake inhibitor, which requires the compound to reach presynaptic dopamine transporters in the brain to elicit its pharmacological effects. evitachem.comresearchgate.net

Table 1: In Vivo Effects of Intravenous this compound on Extracellular Dopamine in Rat Brain

Data from a preclinical microdialysis study in freely moving rats, showing the peak percentage increase of basal dopamine levels. frontiersin.orgresearchgate.net

| Dose (mg/kg, i.v.) | Brain Region | Peak Dopamine Increase (% of Basal) |

|---|---|---|

| 0.1 | Nucleus Accumbens Shell | ~150% |

| 0.3 | Nucleus Accumbens Shell | ~250% |

| 1.0 | Nucleus Accumbens Shell | ~400% |

| 0.1 | Caudate-Putamen | ~125% |

| 0.3 | Caudate-Putamen | ~200% |

| 1.0 | Caudate-Putamen | ~300% |

Analysis of Elimination Half-Life in Preclinical Models

A defining pharmacokinetic characteristic of this compound is its notably long elimination half-life. wikipedia.orgfrontiersin.org In preclinical contexts and observations, its half-life is estimated to be between 16 and 20 hours. wikipedia.org This duration is significantly longer than that of structurally related piperidine compounds such as methylphenidate and pipradrol. wikipedia.orgherts.ac.uk

Research from the 1950s had already identified that the elimination half-life of this compound was longer than other related compounds developed at the time. herts.ac.uk This extended half-life is a direct consequence of its molecular structure and metabolic stability. wikipedia.orgfrontiersin.org The prolonged presence of the compound in the system is a key factor contributing to its extended duration of action. wikipedia.org The risk of accumulation in biological systems is heightened due to its slow metabolic degradation and elimination. evitachem.com

Table 2: Comparative Elimination Half-Life of Piperidine-based Compounds

| Compound | Reported Elimination Half-Life | Key Structural/Metabolic Feature |

|---|---|---|

| This compound | 16–20 hours wikipedia.org | Lacks polar groups, high lipophilicity, metabolically stable. wikipedia.org |

| Methylphenidate | Short | Possesses a methyl-ester moiety that is easily cleaved. wikipedia.org |

| Pipradrol | Intermediate | Possesses a hydroxyl group, making it more polar than 2-DPMP. wikipedia.orgherts.ac.uk |

Factors Influencing Prolonged Pharmacological Activity (e.g., Lipophilicity, Metabolic Stability)

The prolonged pharmacological activity of this compound is primarily attributed to two interconnected factors: its high lipophilicity and its significant metabolic stability. wikipedia.orgfrontiersin.org

Lipophilicity: The compound is described as a highly lipophilic molecule. wikipedia.orgfrontiersin.org This property is conferred by the two phenyl rings of the diphenylmethyl group. evitachem.com High lipophilicity enhances the molecule's ability to be absorbed and to penetrate biological membranes, including the blood-brain barrier, leading to its distribution in lipid-rich tissues like the brain. evitachem.comnih.gov While facilitating distribution, this property also contributes to a slower rate of clearance from the body. nih.gov

Metabolic Stability: this compound's structure is notably resistant to metabolic degradation. frontiersin.orgevitachem.com It lacks polar functional groups, such as hydroxyl or ester moieties, which are common targets for phase I metabolic enzymes like the cytochrome P450 family. wikipedia.orgfrontiersin.orgnih.gov This absence of vulnerable metabolic sites means the compound is broken down much more slowly compared to other stimulants. frontiersin.orgevitachem.com For instance, the related compound methylphenidate has a short duration of action precisely because its methyl-ester group is readily hydrolyzed into a polar, inactive metabolite. wikipedia.org In contrast, this compound's robust structure accounts for its persistent biological activity and long elimination half-life. frontiersin.org

Historical Context and Contemporary Research Significance of 2 Diphenylmethylpiperidine

Early Development and Research Applications

2-Diphenylmethylpiperidine, also known as desoxypipradrol or 2-DPMP, was first developed in the 1950s by the pharmaceutical company Ciba, now Novartis. psychonautwiki.orgtudublin.ie The initial research focused on its potential therapeutic applications for conditions such as narcolepsy and Attention Deficit Hyperactivity Disorder (ADHD), owing to its stimulant effects on the central nervous system. psychonautwiki.orgontosight.aiscispace.comdan247.org.uk A patent from that era describes the compound's ability to increase spontaneous motor activity, suggesting its potential as a psychomotor stimulant. google.com

However, the development of methylphenidate by the same company, which was found to have a shorter duration of action and more predictable pharmacokinetic profile, led to the discontinuation of further research into this compound for these primary applications. psychonautwiki.org Despite being sidelined for mainstream therapeutic use, its hydroxylated derivative, pipradrol, was introduced as a clinical drug. psychonautwiki.org In subsequent years, this compound found a niche application as a chiral catalyst in organic synthesis due to its specific structural properties. evitachem.com It has also been utilized as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Role in the Study of Novel Psychoactive Substances (NPS) and Stimulant Pharmacology

In recent times, this compound has gained significant attention within the scientific community as a prototypical compound for studying the pharmacology of novel psychoactive substances (NPS), particularly stimulants. nih.govnih.govnih.govnih.govfrontiersin.org Its re-emergence is largely due to its identification in recreational drug products, often marketed as 'legal highs'. evitachem.comkcl.ac.uk This has spurred a wealth of research aimed at understanding its mechanisms of action and potential risks. nih.govnih.govresearchgate.net

The primary mechanism of action of this compound is the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake by binding to their respective transporters (DAT and NET). ontosight.aievitachem.com This action is similar to cocaine but with distinct characteristics. evitachem.comnih.govresearchgate.net Research has shown that this compound is a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the synaptic cleft, which enhances dopaminergic signaling. evitachem.comnih.govnih.gov This is a key factor in its stimulant effects. nih.govnih.gov

In vitro studies using human embryonic kidney cells (HEK 293) expressing monoamine transporters have demonstrated its high potency at the dopamine transporter. nih.gov Furthermore, quantitative autoradiography has shown that this compound potently displaces selective radioligands from the dopamine transporter in rat brain regions associated with reward, such as the nucleus accumbens and dorsal striatum. nih.govnih.govnih.govportlandpress.comresearchgate.net In vivo microdialysis studies in freely moving rats have confirmed that it causes a dose-dependent increase in extracellular dopamine levels in these brain areas. nih.govnih.govportlandpress.com

The table below summarizes the inhibitory concentrations (IC50) of this compound at the dopamine and norepinephrine transporters from a key study.

| Transporter | IC50 (µM) |

| Dopamine Transporter (DAT) | 0.07 |

| Norepinephrine Transporter (NET) | 0.14 |

| Data from Simmler et al., 2014, as cited in a 2020 study. nih.gov |

Contribution to Addiction Neurobiology Research

The study of this compound has provided valuable insights into the neurobiology of addiction. nih.govnih.gov As a potent dopamine reuptake inhibitor, its actions directly impact the brain's reward pathways, which are central to the development of substance dependence. psychonautwiki.orgnih.govnih.gov Research on this compound helps to elucidate the molecular mechanisms that underlie the addictive potential of stimulant drugs. nih.govnih.gov

Stimulants, including both classic drugs like cocaine and amphetamine and NPS like this compound, exert their effects by increasing dopamine availability in the brain's reward system. nih.govnih.gov The dopamine transporter (DAT) is a primary target for these substances. nih.govnih.gov By studying how this compound interacts with DAT, researchers can better understand the core phenomena that determine the addictive liability of stimulant NPS. nih.gov Molecular dynamics simulations have suggested that this compound induces a conformational change in the dopamine transporter that is similar to that caused by cocaine, an inhibitor of dopamine reuptake, rather than amphetamine, which acts as a dopamine releaser. nih.govnih.gov This distinction is crucial for understanding the nuances of stimulant action and addiction.

Differentiating this compound from Other Stimulant Classes for Research Purposes

For research purposes, it is essential to differentiate this compound from other classes of stimulants. researchgate.net While it shares the common mechanism of increasing synaptic dopamine and norepinephrine with other stimulants, its pharmacological profile has distinct features. ontosight.aiscispace.commdpi.com

Unlike amphetamines, which primarily act as releasing agents of dopamine, this compound is considered a pure reuptake inhibitor. nih.gov This means it blocks the transporter from recycling dopamine back into the presynaptic neuron, rather than causing a massive release of the neurotransmitter. nih.govportlandpress.com This difference in mechanism is reflected in the conformational changes observed in the dopamine transporter upon binding. nih.govportlandpress.com

Compared to cocaine, another dopamine reuptake inhibitor, this compound exhibits a significantly longer duration of action. evitachem.com This is attributed to its high lipophilicity and resistance to metabolic degradation, leading to a prolonged biological activity and a long elimination half-life. evitachem.comfrontiersin.org This extended duration of action is a key feature that distinguishes it from many other stimulants and is an important consideration in research. wikipedia.org

The structural characteristics of this compound, with its piperidine (B6355638) ring and diphenylmethyl group, also set it apart from other stimulant classes like cathinones, phenethylamines, and synthetic cannabinoids. nih.govkcl.ac.ukmdpi.com These structural differences contribute to its unique pharmacological profile and its utility as a specific tool in neuropharmacological research. evitachem.comwikipedia.org

The following table provides a comparative overview of the primary mechanisms of action of different stimulant classes.

| Compound/Class | Primary Mechanism of Action |

| This compound | Dopamine and Norepinephrine Reuptake Inhibitor |

| Amphetamine | Dopamine and Norepinephrine Releasing Agent |

| Cocaine | Dopamine, Norepinephrine, and Serotonin (B10506) Reuptake Inhibitor |

| Methylphenidate | Dopamine and Norepinephrine Reuptake Inhibitor |

| This table provides a simplified overview for comparative purposes. |

Analytical Methodologies in Research and Forensic Science for 2 Diphenylmethylpiperidine

Application of Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the detection and quantification of 2-DPMP in various matrices, including biological samples like blood and urine. researchgate.nettypeset.io Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalently used methods due to their high sensitivity and selectivity. researchgate.netresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like 2-DPMP. frontiersin.org A validated GC-MS method for the simultaneous quantification of 2-DPMP and other new psychoactive substances (NPS) in blood and urine has been reported. researchgate.net Sample preparation typically involves solid-phase extraction (SPE) followed by derivatization to enhance the volatility and chromatographic properties of the analytes. researchgate.netscholars.direct The analysis is then performed using a capillary column, such as a DB-5ms, with helium as the carrier gas. scholars.direct The mass spectrometer is operated in electron impact (EI) ionization mode, and specific ions are monitored for quantification and qualification purposes. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a preferred method for the analysis of a wide range of compounds, including NPS, due to its high specificity and sensitivity, often requiring minimal sample preparation. researchgate.netmdpi.com A multi-component LC-MS/MS screening method has been developed for the detection of numerous psychoactive substances, including 2-DPMP, in urine. researchgate.net This method involves a simple dilution of the urine sample with an internal standard before injection into the LC-MS/MS system. researchgate.net The chromatographic separation is typically achieved on a C18 column with gradient elution. researchgate.net The mass spectrometer is operated with an electrospray ionization (ESI) source in positive mode, using selected reaction monitoring (SRM) for the detection of specific ion transitions for each analyte. researchgate.net

The validation of these analytical methods is critical to ensure the reliability of the results. researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability. researchgate.netscholars.direct

Table 1: GC-MS Method Parameters for 2-Diphenylmethylpiperidine Analysis

| Parameter | Details |

|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) scholars.direct |

| Carrier Gas | Helium at a constant flow of 1 mL/min scholars.direct |

| Oven Temperature Program | Initial 120℃ (1 min hold), ramp to 150℃ at 10℃/min (5 min hold), then ramp to 300℃ at 7.5℃/min (2 min hold) scholars.direct |

| Injection Mode | Splitless |

| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.com |

| Quantification Ions | Specific m/z values are selected for monitoring. For 2-DPMP, characteristic fragment ions would be used. |

| Sample Preparation | Solid-Phase Extraction (SPE) followed by derivatization with trifluoroacetic anhydride (B1165640) (TFAA) scholars.direct |

Table 2: LC-MS/MS Method Validation Parameters for this compound

| Parameter | Details |

|---|---|

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) |

| Column | Ethylene Bridged Hybrid (BEH) C18 (1.7 µm, 100 mm × 2.1 mm) researchgate.net |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile (B52724) researchgate.net |

| Flow Rate | 600 µL/min researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode researchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) researchgate.net |

| Linearity | Demonstrated over a concentration range of 0.1-10 µg/mL researchgate.net |

| Precision | Coefficient of Variation (CV) <15% researchgate.net |

Method Development for Differentiation of this compound from Positional Isomers and Analogs

A significant challenge in the forensic analysis of 2-DPMP is its differentiation from its positional isomers, namely 3-diphenylmethylpiperidine and 4-diphenylmethylpiperidine. These isomers have the same molecular weight and can produce similar mass spectra, making their individual identification difficult. researchgate.netresearchgate.net The development of analytical methods capable of distinguishing between these isomers is therefore of paramount importance. chemicalbook.com

Chromatographic separation is a key strategy for differentiating isomers. By optimizing the chromatographic conditions, such as the column type, mobile phase composition, and temperature gradient, it is possible to achieve baseline separation of the isomers, allowing for their individual detection and quantification. researchgate.net While challenging, the use of high-resolution capillary columns in GC or advanced column chemistries in LC can facilitate this separation. researchgate.net

Mass spectrometry also offers tools for isomer differentiation. While standard EI mass spectra may be very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for identification. chemguide.co.uklibretexts.org Furthermore, advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS) with higher-energy collisional dissociation (HCD), can generate unique fragmentation patterns for each isomer. nih.gov These "fingerprints" can be used to identify individual positional isomers even when they are not fully separated chromatographically. nih.gov Chemical ionization (CI) has also been shown to be effective in differentiating positional isomers by producing different fragment ions or different relative abundances of ions. researchgate.net

For structural analogs, which may have different molecular weights, differentiation is generally more straightforward. However, the development of comprehensive screening methods that can detect a wide range of known and unknown analogs remains a priority in forensic toxicology. researchgate.net

Establishment of Reference Standards for Research and Forensic Applications

The availability of high-purity, well-characterized reference standards is fundamental for the accurate identification and quantification of 2-DPMP and its isomers in analytical testing. chemicalbook.comtudublin.ie Certified Reference Materials (CRMs) are essential for method validation, calibration of instruments, and as a benchmark for quality control in forensic and research laboratories. cpachem.comcpachem.comcerilliant.com

The establishment of a reference standard involves several key steps. The synthesis of the compound is the initial stage, which can be achieved through various published methods. evitachem.com For example, this compound can be synthesized by the reaction of 2-diphenylmethylpyridine with a reducing agent in glacial acetic acid. evitachem.com

Following synthesis, the compound must be rigorously characterized to confirm its identity and purity. This involves a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. evitachem.com

Infrared (IR) Spectroscopy: To identify functional groups. evitachem.com

Chromatographic Purity Analysis (e.g., HPLC, GC): To determine the purity of the compound.

Commercial suppliers of reference materials provide a Certificate of Analysis (CoA) with their products. cerilliant.comcaymanchem.comcerilliant.com This document contains essential information about the reference standard, including its certified purity, the methods used for characterization, and storage conditions. cpachem.comcpachem.com The availability of such certified standards for 2-DPMP and its isomers is crucial for ensuring the accuracy and reliability of forensic and research findings. chemicalbook.comcaymanchem.comcerilliant.com

Future Directions in 2 Diphenylmethylpiperidine Research

Expanded Research into Less-Characterized Stereoisomers of 2-Diphenylmethylpiperidine

This compound possesses a chiral center at the 2-position of the piperidine (B6355638) ring, meaning it exists as a pair of enantiomers (R and S isomers). Most of the existing research has been conducted using the racemic mixture, which contains equal amounts of both. There is a significant gap in the literature regarding the specific pharmacological profiles of the individual stereoisomers.

Interestingly, one study noted that while the S-(+)- and R-(-)-enantiomers of amphetamine show a tenfold difference in their ability to inhibit vesicular monoamine uptake, the enantiomers of deoxypipradrol were found to be approximately equipotent in this regard. nih.gov This suggests that the stereochemistry of 2-DPMP may have a different impact on its interaction with vesicular transporters compared to neuronal membrane transporters.

Integration of Advanced Computational Modeling in Drug Discovery and Development of this compound Analogs

Computational modeling has become an indispensable tool in modern drug discovery, offering the ability to predict and analyze drug-receptor interactions at a molecular level. researchgate.net For this compound, computational approaches such as molecular docking and molecular dynamics simulations can provide profound insights into its binding modes at the dopamine (B1211576) and norepinephrine (B1679862) transporters.